molecular formula C14H9FO2 B6322141 3-(4-Fluorobenzoyl)benzaldehyde CAS No. 75894-14-3

3-(4-Fluorobenzoyl)benzaldehyde

Cat. No.: B6322141
CAS No.: 75894-14-3
M. Wt: 228.22 g/mol
InChI Key: OKXUEVSOUHBRGI-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzoyl)benzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted at the 3-position with a 4-fluorobenzoyl group (C₆H₄FCO-). Its molecular formula is C₁₄H₉FO₂, with a molecular weight of 228.22 g/mol. This compound is structurally distinguished by the presence of both an aldehyde (-CHO) and a fluorinated benzoyl group, which confer unique electronic and steric properties.

Fluorinated benzaldehydes are critical intermediates in pharmaceutical, agrochemical, and materials science research due to their reactivity in cross-coupling reactions, nucleophilic substitutions, and as precursors for heterocyclic compounds . The electron-withdrawing fluorine atom enhances the electrophilicity of the aldehyde group, making it valuable in synthesizing bioactive molecules or polymers .

Properties

IUPAC Name

3-(4-fluorobenzoyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO2/c15-13-6-4-11(5-7-13)14(17)12-3-1-2-10(8-12)9-16/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXUEVSOUHBRGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorobenzoyl)benzaldehyde typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-fluorobenzoyl chloride with benzaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can yield alcohol derivatives.

    Substitution: The fluorine atom in the benzoyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:
3-(4-Fluorobenzoyl)benzaldehyde serves as a crucial intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. The presence of the fluorine atom enhances its reactivity, making it suitable for multiple synthetic pathways.

Synthetic Routes:
The compound can be synthesized through Friedel-Crafts acylation, where 4-fluorobenzoyl chloride reacts with benzaldehyde in the presence of a Lewis acid catalyst like aluminum chloride. This reaction is typically conducted under anhydrous conditions to prevent hydrolysis.

Reactions:

  • Oxidation: Can be oxidized to form 3-(4-Fluorobenzoyl)benzoic acid.
  • Reduction: Reduction reactions yield alcohol derivatives such as 3-(4-Fluorobenzoyl)benzyl alcohol.
  • Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Biological Research

Antimicrobial and Antifungal Properties:
Research has indicated that this compound exhibits potential antimicrobial and antifungal activities. Its ability to interact with biological molecules through its functional groups makes it a candidate for further investigation in medicinal chemistry.

Mechanism of Action:
The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The fluorine atom enhances lipophilicity, facilitating interaction with lipid membranes and increasing cellular uptake.

Industrial Applications

Production of Specialty Chemicals:
In industrial settings, this compound is utilized in the production of specialty chemicals with specific properties. Its unique chemical structure allows for the development of materials that meet particular industrial requirements.

Case Studies:

  • Pharmaceutical Development: Ongoing research explores its potential as a precursor in developing new therapeutic agents targeting various diseases.
  • Agrochemical Synthesis: The compound is also studied for its role in synthesizing agrochemicals, contributing to agricultural advancements.

Mechanism of Action

The mechanism of action of 3-(4-Fluorobenzoyl)benzaldehyde is primarily based on its ability to interact with biological molecules through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The fluorine atom enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its cellular uptake .

Comparison with Similar Compounds

Key Structural and Functional Differences:

Electron-Withdrawing Effects: The 4-fluorobenzoyl group in the target compound introduces strong electron-withdrawing effects via the carbonyl and fluorine, enhancing electrophilicity at the aldehyde group compared to ether-linked analogs like 3-(4-Fluorophenoxy)benzaldehyde . Trifluoromethyl groups (e.g., in 4-(3-(Trifluoromethyl)phenyl)benzaldehyde) provide greater lipophilicity and metabolic stability, making them preferred in drug design .

Carboxylic acid derivatives (e.g., 4-(4-Fluoro-2-methylphenyl)benzoic acid) are more stable and less reactive, favoring use in polymer additives .

Synthetic Utility: this compound is likely synthesized via Friedel-Crafts acylation or cross-coupling, similar to methods for 3,4-dimethylbenzaldehyde production . Nitro or cyano-substituted analogs (e.g., 4-(3-Nitrophenyl)benzaldehyde) are tailored for explosive sensitivity or coordination chemistry .

Biological Activity

3-(4-Fluorobenzoyl)benzaldehyde, with the chemical formula C13H9F O, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-fluorobenzoyl chloride with benzaldehyde in the presence of a base such as pyridine. The general reaction can be represented as follows:

4 Fluorobenzoyl chloride+BenzaldehydeBase3 4 Fluorobenzoyl benzaldehyde+HCl\text{4 Fluorobenzoyl chloride}+\text{Benzaldehyde}\xrightarrow{\text{Base}}\text{3 4 Fluorobenzoyl benzaldehyde}+\text{HCl}

This method allows for the formation of the desired product with moderate yields and purity, making it suitable for further biological evaluations.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, in a study involving various cancer cell lines, the compound demonstrated potent cytotoxic effects, particularly against lung cancer cells (NCI-H460). The mechanism of action appears to involve the induction of apoptosis through the activation of caspase-3 pathways, leading to cell cycle arrest and subsequent cell death .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
NCI-H4602.0Induction of apoptosis via caspase-3
MCF-7 (Breast)5.5Cell cycle arrest
HeLa (Cervical)4.2Apoptosis induction

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. Studies have reported that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Studies

  • Study on Lung Cancer Cells : A comprehensive study focused on the effects of this compound on NCI-H460 lung cancer cells revealed that treatment with the compound at concentrations as low as 2 µM resulted in significant apoptosis as measured by flow cytometry and annexin V staining . The study concluded that this compound could be a promising candidate for further development in cancer therapy.
  • Antimicrobial Efficacy Assessment : Another study evaluated the antimicrobial properties of various derivatives of benzaldehyde, including this compound. The results indicated that this compound was particularly effective against Staphylococcus aureus, highlighting its potential application in treating bacterial infections .

Research Findings and Future Directions

The biological activity of this compound is supported by various studies indicating its potential as an anticancer and antimicrobial agent. However, further research is required to elucidate its complete mechanism of action and to explore its efficacy in vivo. Future studies should focus on:

  • Mechanistic Studies : Detailed investigations into the molecular pathways involved in its anticancer effects.
  • Formulation Development : Exploring different formulations to enhance bioavailability and therapeutic efficacy.
  • Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(4-Fluorobenzoyl)benzaldehyde, and what critical parameters influence yield?

  • Methodological Answer :

  • Friedel-Crafts Acylation : Reacting benzaldehyde derivatives with 4-fluorobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃). Key parameters include temperature control (0–5°C) and stoichiometric ratios to minimize side reactions .
  • Oxidation of Alcohol Precursors : Using oxidizing agents like pyridinium chlorochromate (PCC) on 3-(4-fluorobenzoyl)benzyl alcohol. Solvent polarity and reaction time must be optimized to prevent over-oxidation .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with fluorinated aryl boronic acids. Catalyst choice (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) significantly impact yield .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the aldehyde proton (δ 9.8–10.2 ppm) and fluorobenzoyl group integration. Compare with databases (e.g., NIST) to resolve discrepancies .
  • Mass Spectrometry (HRMS) : Exact mass analysis (expected [M+H]⁺ = 229.0776) to verify molecular formula and detect impurities .
  • X-ray Crystallography : For unambiguous structural confirmation, particularly if polymorphism or crystal packing effects are observed .

Q. How does the electron-withdrawing fluorobenzoyl group influence the reactivity of the benzaldehyde moiety in nucleophilic addition reactions?

  • Methodological Answer :

  • The fluorobenzoyl group increases electrophilicity of the aldehyde carbon, accelerating nucleophilic attacks (e.g., Grignard additions). Monitor via kinetic studies (UV-Vis or in situ IR) to compare reaction rates with non-fluorinated analogs .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported spectroscopic data (e.g., NMR chemical shifts) for this compound derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare data across multiple sources (e.g., NIST, PubChem) and replicate experiments under standardized conditions (solvent, temperature) .
  • Computational Prediction : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR spectra and identify outliers due to solvent effects or tautomerism .

Q. How can computational chemistry (e.g., DFT calculations) predict the regioselectivity of reactions involving this compound?

  • Methodological Answer :

  • Transition State Analysis : Model intermediates for competing reaction pathways (e.g., ortho vs. para substitution) using Gaussian or ORCA software. Activation energies determine dominant products .
  • Electrostatic Potential Maps : Visualize electron density to identify reactive sites. The fluorobenzoyl group directs electrophiles to the aldehyde’s para position due to resonance effects .

Q. What experimental design considerations are critical when studying the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Store samples at 40°C/75% RH and monitor degradation via HPLC. Use Arrhenius plots to extrapolate shelf life at 25°C .
  • pH-Dependent Hydrolysis : Conduct kinetic studies in buffered solutions (pH 2–12). LC-MS identifies hydrolysis products (e.g., benzoic acid derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.